3-Chloro-5-ethyl-1,2,4-oxadiazole is classified as a substituted oxadiazole. Oxadiazoles are known for their diverse chemical properties and biological activities, making them valuable in pharmaceutical research. The specific structure of 3-chloro-5-ethyl-1,2,4-oxadiazole includes a chloro group at the third position and an ethyl group at the fifth position of the oxadiazole ring.
The synthesis of 3-chloro-5-ethyl-1,2,4-oxadiazole can be achieved through several methodologies. A common approach involves the reaction of amidoximes with carboxylic acids or acyl chlorides under acidic or basic conditions.
The molecular formula for 3-chloro-5-ethyl-1,2,4-oxadiazole is CHClNO. The compound's structure consists of:
3-Chloro-5-ethyl-1,2,4-oxadiazole can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 3-chloro-5-ethyl-1,2,4-oxadiazole largely depends on their biological targets. For instance:
Research indicates that the presence of electron-withdrawing groups like chlorine enhances biological activity by increasing the compound's reactivity towards biological targets .
The compound exhibits stability under normal laboratory conditions but may decompose when exposed to strong acids or bases.
3-Chloro-5-ethyl-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. This arrangement creates a π-deficient scaffold with significant dipole moments (~3.5 D), influencing its electronic behavior and intermolecular interactions. The ring’s electron-withdrawing character is asymmetrically distributed, exerting a stronger effect through the C(5) position than C(3) due to differences in atomic electronegativity and bond polarization. This electronic asymmetry enables predictable regioselectivity in electrophilic substitutions and metal-catalyzed cross-coupling reactions [1] [9].
The heterocycle exhibits exceptional metabolic stability compared to typical amides or esters, attributed to resonance energy (≈28 kcal/mol) and resistance to hydrolytic cleavage under physiological conditions. This stability, combined with its capacity to act as a bioisostere for carbonyl groups, makes it invaluable in medicinal chemistry. The nitrogen at position 2 participates in hydrogen bonding, while C(3) and C(5) serve as points for structural diversification, enabling fine-tuning of lipophilicity (LogP) and steric bulk [1] [6] [9].
Table 1: Fundamental Physicochemical Properties of 1,2,4-Oxadiazoles
Property | Value/Range | Significance |
---|---|---|
Aromaticity | Moderate | Contributes to metabolic stability and planar geometry |
Dipole Moment | ~3.5 Debye | Enhances solubility and protein-binding interactions |
LogP (unsubstituted) | ~0.7 | Balances membrane permeability and aqueous solubility |
Bond Length (N-O) | 1.36 Å | Shorter than typical N-O bonds, indicating partial double-bond character |
Bioisosteric Equivalence | Amides/Esters | Replaces labile carbonyl groups while mimicking spatial and electronic features |
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via condensation of amidoximes with acyl chlorides, though it was initially misclassified as "furo[ab]diazole" [2] [9]. For nearly eight decades, the heterocycle remained a chemical curiosity until the 1960s, when its photochemical rearrangements and biological potential were discovered. The first therapeutic application emerged in 1960 with Oxolamine (Figure 2), a cough suppressant leveraging the ring’s anti-inflammatory properties [1] [9].
The 1980s–1990s witnessed accelerated exploration, culminating in FDA-approved drugs:
A pivotal breakthrough occurred in 2011 with the isolation of phidianidines A/B from the sea slug Phidiana militaris, marking the first identification of 1,2,4-oxadiazoles in natural products. These alkaloids demonstrated potent cytotoxicity and protein-tyrosine phosphatase 1B (PTP1B) agonism, validating the scaffold’s biological relevance [1] [9].
Figure 2: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
1884: Tiemann/Krüger Synthesis │ 1960: Oxolamine (Antitussive) │ 1980s: Butalamine (Vasodilator) │ 2002: Pleconaril (Antiviral) │ 2011: Ataluren (DMD Therapy) │ 2024: Ox1 (Antileishmanial Candidate)
The introduction of chlorine at C(3) profoundly alters the heterocycle’s reactivity. Chlorine acts as a strong σ-withdrawer, reducing electron density at C(5) by ≈0.8 eV (computational data), while its lone pairs enable resonance donation. This duality facilitates nucleophilic displacement at C(3) under mild conditions, serving as a synthetic handle for further derivatization. The chlorine’s electronegativity also enhances intermolecular interactions, such as halogen bonding with protein residues like histidine or backbone carbonyls, improving target engagement [4] [6]. Sterically, chlorine (van der Waals radius: 1.75 Å) minimally perturbs the ring’s planarity but reduces solubility due to increased lipophilicity (ΔLogP ≈ +0.4 vs. unsubstituted) [5] [9].
The ethyl substituent (-CH₂CH₃) at C(5) provides controlled lipophilicity (LogP ≈ 2.1 for 3-chloro-5-ethyl-1,2,4-oxadiazole) without excessive steric bulk. Its electron-donating inductive effect (+I) partially counterbalances chlorine’s withdrawal, moderating the ring’s overall dipole. This balance optimizes membrane permeability, as evidenced by Caco-2 permeability assays (Papp > 15 × 10⁻⁶ cm/s). Ethyl also enhances metabolic stability by shielding C(5) from oxidative attacks, a vulnerability observed in methyl analogs [5] [7].
Table 2: Synthetic Routes to 3-Chloro-5-ethyl-1,2,4-oxadiazole
Method | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Amidoxime Route | Ethyl amidoxime + chloroacetyl chloride, K₂CO₃, reflux | 50–95 | Scalable; requires purification of intermediates |
Microwave-Assisted Cyclization | Ethyl amidoxime + chloroacyl derivative, MW, 100–120°C, 15 min | 76–85 | Rapid, high-yielding; specialized equipment needed |
Nitrile Oxide Cycloaddition | Ethyl nitrile oxide + chlorinated nitrile, Pt catalyst | 30–50 | Limited scope; low yields due to dimerization |
The 3-chloro-5-ethyl motif demonstrates multifunctional bioactivity:
Table 3: Bioactive Derivatives Incorporating 3-Chloro-5-ethyl-1,2,4-oxadiazole
Compound | Biological Target | Key Activity Metric | Ref. |
---|---|---|---|
Ox1 | Leishmania infantum | IC₅₀ = 18.7 µM (promastigotes); SI = 61.7 | [5] |
Antibacterial 3a | Penicillin-binding protein | MIC = 8 µg/mL (vs. S. aureus) | [6] |
AChE Inhibitor 2b | Acetylcholinesterase | IC₅₀ = 0.00098 µM (125× > donepezil) | [7] |
The synergy between chlorine’s electronic effects and ethyl’s bioavailability enhancements positions this substitution pattern as a versatile pharmacophore for infectious disease and CNS therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9